N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine
Description
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(13-11-5-6-11)10-3-7-12(14-2)8-4-10/h3-4,7-9,11,13H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHJTFNYOXIMSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation Methods
Cyclopropanation reactions often involve the use of diazo compounds in the presence of metal catalysts. For example, diazoesters can react with alkenes to form cyclopropanecarboxylates, which can then be converted into cyclopropanamines through hydrolysis and amination steps.
Amination Steps
The conversion of cyclopropanecarboxylic acids or esters into cyclopropanamines typically involves the formation of an isocyanate intermediate, followed by hydrolysis and basification to yield the amine.
Analysis of Similar Compounds
For compounds like phenylcyclopropylamine derivatives, novel processes have been developed to improve yield and purity. These processes involve efficient cyclopropanation reactions followed by amination steps, avoiding hazardous reagents and improving scalability.
Comparison of Cyclopropanation Methods
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Diazoester Cyclopropanation | Diazoesters, Metal Catalysts | High Yield, Scalable | Requires Specialized Equipment |
| Intramolecular Mitsunobu | Phosphines, Azodicarboxylates | Efficient for Nitrocyclopropanes | Limited Applicability to Other Cyclopropanes |
Amination Strategies
| Strategy | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Isocyanate Formation | Azides, Bases | Efficient Conversion | Requires Careful Handling of Azides |
| Direct Amination | Amines, Catalysts | Simplified Process | Lower Yields Compared to Isocyanate Route |
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurological pathways.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and their implications:
Pharmacological Implications
- Electron-Donating Groups (e.g., 4-OCH₃) : Enhance lipophilicity and membrane permeability, as seen in anti-inflammatory compounds from (e.g., IC₅₀ < 17.21 μM for analogs with 4-methoxyphenyl groups) .
- Halogen Substituents (e.g., Br, F) : Improve binding affinity via halogen bonding but may increase toxicity risks (e.g., brominated derivatives in ) .
- Cyclopropane vs. Linear Chains : Cyclopropane's rigidity may improve selectivity for CNS targets, as observed in fentanyl analogs (), while linear chains (e.g., ) favor flexibility but reduce target specificity .
Metabolic Stability
- Fluorine/Bromine : Reduce oxidative metabolism, enhancing half-life (e.g., 2-fluoro analog in ) .
Biological Activity
N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including data tables, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features a cyclopropane ring attached to an ethyl group and a para-methoxyphenyl substituent. Its molecular formula is with a molar mass of approximately 163.22 g/mol. The methoxy group enhances the compound's solubility and reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry applications.
The biological activity of this compound is thought to stem from its ability to interact with various biological targets, including receptors and enzymes. The specific pathways modulated by this compound are still under investigation, but it is hypothesized that it may influence neurotransmitter systems, potentially affecting mood and behavior.
Pharmacological Properties
Research indicates that compounds with similar structures can exhibit a range of pharmacological activities:
| Compound Name | Structural Features | Potential Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)ethylamine | Ethylamine with para-methoxy group | Potential antidepressant activity |
| N-Benzyl-1-(4-methoxyphenyl)but-3-en-1-amine | Benzyl substitution | Increased lipophilicity |
| (R)-(+)-1-(4-Methoxyphenyl)ethylamine | Chiral center present | Specific enantiomeric activity |
| N-[1-(4-Ethoxyphenyl)ethyl]cyclopropanamine | Ethoxy substitution | Altered pharmacokinetics |
The cyclopropane structure may confer unique steric and electronic properties compared to other similar compounds, potentially influencing its reactivity and biological effects significantly.
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound in various contexts:
Q & A
Q. What analytical methods are recommended for quantifying N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine and its impurities?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is widely used. Key parameters include:
- Column: Reverse-phase C17.
- Mobile Phase: Acetonitrile/water or methanol/water gradients.
- Detection Wavelength: ~255 nm (λmax observed for structurally similar compounds) .
Q. How can synthesis routes for this compound be optimized to minimize byproducts?
Methodological Answer:
- Key Step: Cyclopropane ring formation via [2+1] cycloaddition or Simmons–Smith reaction.
- Byproduct Mitigation: Use chiral catalysts to control stereochemistry and reduce racemic mixtures .
- Purification: Silica gel chromatography or recrystallization (mp 110–114°C for analogs) .
Example Impurity Profile (EP Standards):
| Impurity | Structure | Limit (%) |
|---|---|---|
| Imp. F | Cyclohexenyl derivative | ≤0.1 |
| Imp. G | Cyclohexyl derivative | ≤0.1 |
| Source: Reference Standards for Pharmaceutical Analysis (2018) |
Advanced Research Questions
Q. How should discrepancies in chromatographic data (e.g., RRT variations) be resolved?
Methodological Answer:
- System Suitability Tests: Calibrate using USP/EP reference standards (e.g., G, A, B) .
- Mobile Phase Adjustments: Modify pH or organic solvent ratio to resolve co-eluting peaks.
- Validation: Perform spike-and-recovery experiments with impurities (e.g., 0.1–1.0% range) .
Q. What strategies characterize the stereochemistry of cyclopropane derivatives like this compound?
Methodological Answer:
- X-ray Crystallography: Resolve absolute configuration, as demonstrated for 1-[1-(hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide .
- Chiral HPLC: Use columns with cellulose- or amylose-based stationary phases.
- Circular Dichroism (CD): Compare experimental spectra with computational predictions.
Q. How can computational models predict stability under varying pH and temperature?
Methodological Answer:
- Software Tools: Use Gaussian or Schrödinger Suite for DFT calculations.
- Parameters:
- pKa Prediction: Estimate basicity of the amine group (InChI Key:
JFYPEBDALFFGGCfor analogs) . - Degradation Pathways: Simulate hydrolysis/oxidation using SMILES notation (e.g.,
C1CC1C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3) .
- pKa Prediction: Estimate basicity of the amine group (InChI Key:
- Experimental Validation: Accelerated stability studies (40°C/75% RH for 6 months) .
Data Contradiction Analysis
Q. How to address conflicting data in impurity quantification across studies?
Methodological Answer:
- Root Cause Analysis: Check column aging, detector sensitivity, or reference standard degradation.
- Cross-Validation: Compare with LC-MS/MS for accurate mass confirmation (e.g., molecular weight 230.13 for analogs) .
- Case Study: Discrepancies in impurity H (monobenzyl analog) RRT (2.2 vs. 1.24) resolved by using fresh mobile phase .
Synthesis and Structural Analogues
Q. What are the synthetic intermediates for developing structurally related pharmaceuticals?
Methodological Answer:
- Key Intermediates:
- Ethyl 4-ANPP (hydrochloride): Used in opioid analog synthesis .
- N-(1-(3,4-Dichlorophenyl)ethyl)cyclopropanamine: Explored as a bioisostere .
- Reaction Optimization: Monitor intermediates via TLC (Rf ~0.3 in ethyl acetate/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
